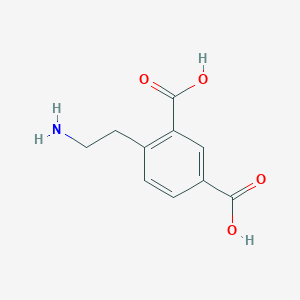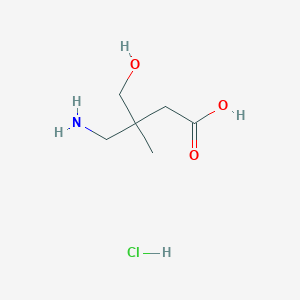
4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-3-hydroxybutyrate is an amino acid having a (-NH2) group attached to the gamma carbon atom. It is a very strong basic compound .
Synthesis Analysis
While specific synthesis methods for “4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride” are not available, similar compounds like 4-amino-3-phenylbutyric acid hydrochloride have been synthesized by preparing a series of intermediates . Another study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “this compound” could not be found, but a similar compound, 4-amino-3-hydroxybenzoic acid, retains ortho-aminophenol and carboxylic acid groups in its molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Scientific Research Applications
Antioxidant and Bioactive Properties
Compounds such as p-Coumaric acid and its conjugates, including chlorogenic acid (CGA), have been extensively studied for their antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and other bioactive properties. These studies highlight the potential of related compounds for use in food, pharmaceuticals, and cosmetic industries due to their beneficial effects on health (Pei et al., 2016; Naveed et al., 2018).
Enhancement of Photodynamic Therapy
Research on the enhancement of protoporphyrin IX (PpIX) accumulation for photodynamic therapy (PDT) includes studies on pretreatment methods to improve clinical outcomes. This includes the use of keratolytics, microdermabrasion, and penetration enhancers, suggesting that similar strategies could be explored for enhancing the delivery and efficacy of related compounds in therapeutic applications (Gerritsen et al., 2008).
Muscle Mass Preservation
Studies on β-hydroxy-β-methylbutyrate (HMB) supplementation have shown benefits in preserving muscle mass in older adults, suggesting that related compounds might be explored for their potential in muscle health and aging (Wu et al., 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds in the environment, such as acetaminophen, leading to various by-products. Research in this area can provide insights into the degradation pathways, by-products, and potential environmental impacts of related compounds (Qutob et al., 2022).
Properties
IUPAC Name |
3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQSGPKEXLIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)
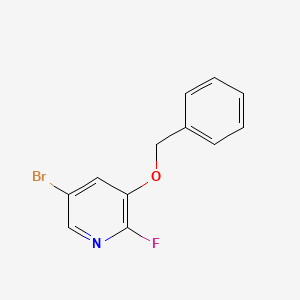
![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
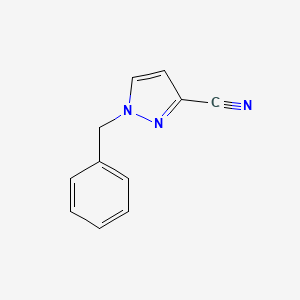

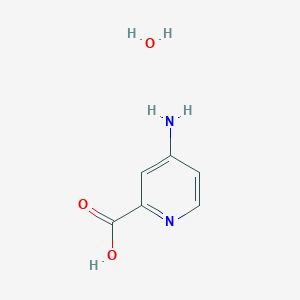
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
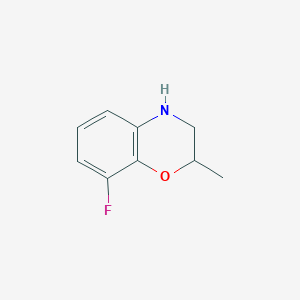

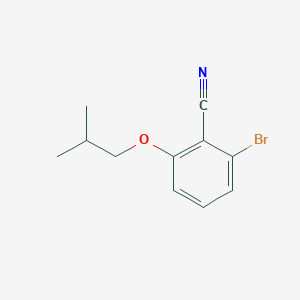

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)

